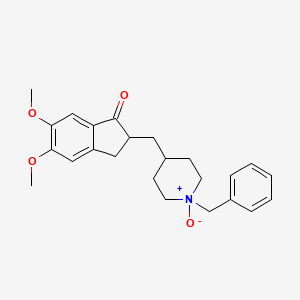

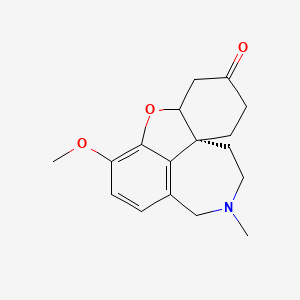

Emtricitabine Related Impurity 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An impurity of Emtricitabine. Emtricitabine is a nucleoside reverse transcriptase inhibitor for the treatment of HIV infection in adults and children.

科学的研究の応用

Characterization and Quantification

- Impurity Profiling : Impurity profiling of Emtricitabine (FTC) using liquid chromatography-mass spectrometry (LC-MS) has enabled the characterization of several impurities, including Emtricitabine Related Impurity 1, which were previously uncharacterized (Pendela et al., 2010).

- Simultaneous Quantification : Development of a reversed phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantification of emtricitabine and tenofovir related impurities, including Emtricitabine Related Impurity 1, in pharmaceutical dosage forms (Patel et al., 2021).

Stability and Degradation Analysis

- Stability-Indicating Method : A stability-indicating high-performance liquid chromatographic (HPLC) method has been developed for the assay and determination of emtricitabine and related impurities, indicating its susceptibility to degradation under certain conditions (Seshachalam et al., 2007).

- Degradation Substance Determination : New HPLC methods have been established for stability-indicating assays and quantification of emtricitabine and its related substances, showing significant degradation under various stress conditions (Hamarapurkar & Parate, 2013).

Detection and Analysis of Genotoxic Impurities

- Detection of Genotoxic Impurities : A sensitive LC/MS/MS method was developed for the determination of Alkyl methanesulfonate impurities in Emtricitabine, highlighting the importance of detecting potential genotoxic impurities (PGIs) in pharmaceutical ingredients (Kakadiya et al., 2011).

Pharmacokinetic Studies

- Population Pharmacokinetics : Studies on the population pharmacokinetics of emtricitabine in HIV-1-infected adult patients, including the influence of renal function on its disposition, are crucial for understanding the dynamics of the drug and its impurities in the human body (Valade et al., 2014).

Comprehensive Analysis of Emtricitabine

- Efficacy and Safety Studies : Research comparing the efficacy and safety of emtricitabine with other drugs, such as tenofovir disoproxil fumarate, provides a broader context for understanding the therapeutic role and potential implications of its impurities (Gallant et al., 2016).

特性

CAS番号 |

3790-05-0 |

|---|---|

製品名 |

Emtricitabine Related Impurity 1 |

分子式 |

C8H9FN2O4S |

分子量 |

248.23 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- 2,4(1H,3H)-Pyrimidinedione |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)